molecular formula C16H15N3O5S B6543898 ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate CAS No. 1207047-37-7

ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate

Cat. No.: B6543898
CAS No.: 1207047-37-7
M. Wt: 361.4 g/mol
InChI Key: NBDWWEDHPWVAKQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H15N3O5S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.07324176 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Thiazole Ring : Known for its role in various biological processes.
  • Benzoxazole Moiety : Associated with antimicrobial and anticancer activities.
  • Acetamido Group : Enhances solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C15H16N2O4SC_{15}H_{16}N_2O_4S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study involving thiazolylhydrazonothiazoles demonstrated promising cytotoxic effects against various cancer cell lines including:

Cell LineIC50 (µM)
HepG2 (Liver)7.93 ± 0.84
MDA-MB-231 (Breast)9.28 ± 1.34
HCT-116 (Colon)13.28 ± 1.04

These results indicate that modifications in the thiazole structure can significantly enhance anticancer activity .

The mechanism by which this compound exerts its anticancer effects has been explored through molecular docking studies. These studies suggest that the compound acts as an inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR TK), which is crucial in cancer cell proliferation and survival.

Molecular Docking Results

The binding energy scores obtained from docking studies ranged from 9.4-9.4 to 10.9-10.9 kcal/mol, indicating a strong interaction with the EGFR TK active site. Key amino acids involved in these interactions include:

  • PHE 997
  • MET 766
  • VAL 726

This suggests that this compound may effectively disrupt EGFR signaling pathways critical for tumor growth .

Safety Profile

In vitro studies comparing the cytotoxicity of this compound against normal human cells (MRC-5 lung fibroblasts) showed minimal toxicity, indicating a favorable safety profile for further pharmacological development .

Case Studies

Several case studies have documented the synthesis and evaluation of related thiazole and benzoxazole derivatives:

  • Thiazolylhydrazonothiazoles : A series of compounds were synthesized and evaluated for their anticancer properties against multiple cell lines. The study found that electron-donating groups at specific positions enhanced cytotoxicity compared to electron-withdrawing groups .
  • Benzoxazole Derivatives : Research on benzoxazole derivatives has shown significant antibacterial and antifungal activities alongside anticancer properties, suggesting a broad spectrum of biological activity linked to structural modifications .

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-3-23-14(21)13-9(2)17-15(25-13)18-12(20)8-19-10-6-4-5-7-11(10)24-16(19)22/h4-7H,3,8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDWWEDHPWVAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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